
(Z)-7-Tetradecenylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-7-Tetradecenylamine is a natural product found in Monomorium floricola with data available.
Aplicaciones Científicas De Investigación
Insect Pheromone Research
Moth Attraction : (Z)-7-Tetradecenylamine plays a crucial role in the sex pheromones of various moth species. For instance, its presence in the pheromone blend of the European corn borer and redbanded leafroller moths is essential for maximum sex attraction. These moths are tuned to respond optimally to specific proportions of geometric isomers of this compound, indicating its critical role in moth pheromonal specificity and evolution (Klun et al., 1973).
Seasonal Dependency : The effectiveness of (Z)-7-Tetradecenylamine as a pheromone can be seasonally dependent. For the w-Marked Cutworm, Spaelotis clandestina, it acts as an attractive component of the sex pheromone only during specific months, indicating a complex interaction between pheromones and environmental factors (Steck et al., 1982).
Biological Studies
- Ant Species : In contrast to other ants in the genus Monomorium, Monomorium floricola produces (Z)-7-tetradecenylamine, highlighting species-specific chemical production and its potential role in ecological interactions or communication within ant species (Jones et al., 1996).
Pheromone Synthesis and Application
Pheromone Identification : Studies on the leafminer Holocacista capensis infesting grapevines have identified (Z)-7-tetradecenylamine as a part of its sex pheromone blend. This finding is significant for developing pheromone-based pest control strategies in viticulture (Wang et al., 2015).
Pheromonal Communication Disruption : This compound is also studied for its potential in disrupting pheromonal communication in agricultural pests, providing an avenue for pest management (Mitchell et al., 1975).
Propiedades
Nombre del producto |
(Z)-7-Tetradecenylamine |
|---|---|
Fórmula molecular |
C14H29N |
Peso molecular |
211.39 g/mol |
Nombre IUPAC |
(Z)-tetradec-7-en-1-amine |
InChI |
InChI=1S/C14H29N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h7-8H,2-6,9-15H2,1H3/b8-7- |
Clave InChI |
MTUWTJGXAHFTPF-FPLPWBNLSA-N |
SMILES isomérico |
CCCCCC/C=C\CCCCCCN |
SMILES canónico |
CCCCCCC=CCCCCCCN |
Sinónimos |
(Z)-7-tetradecenylamine 7-tetradecenyl-1-amine 7-tetradecenylamine cis-7-tetradecenylamine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



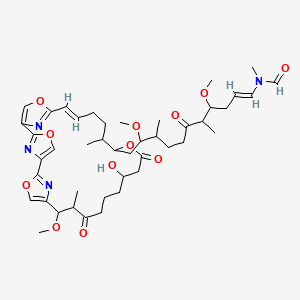
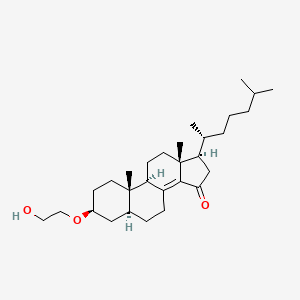

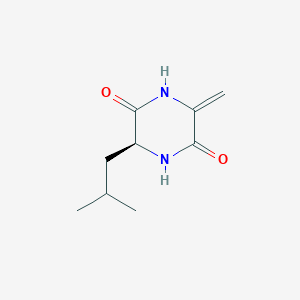
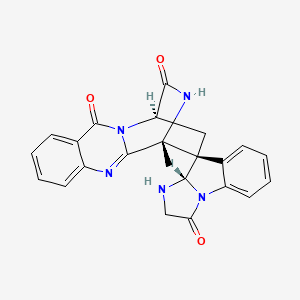
![4-oxo-4-[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethoxy]butanoic acid](/img/structure/B1250129.png)
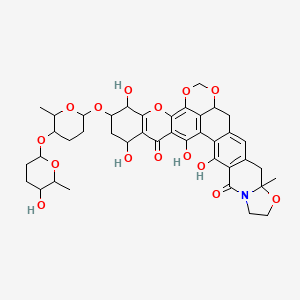
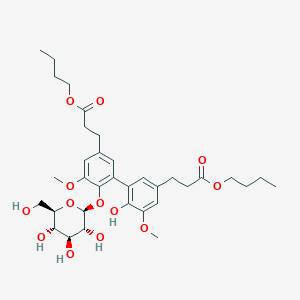
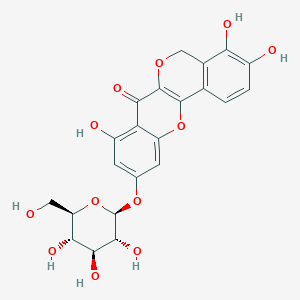
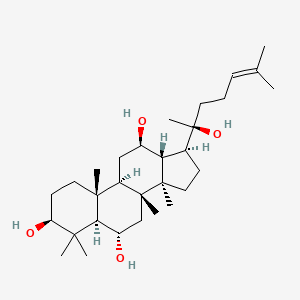
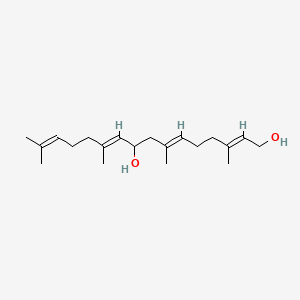
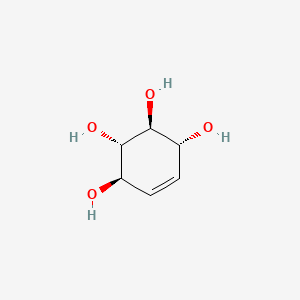

![(2r)-N-[4-({4-(1-cyclohexen-1-yl)[(3,5-dichloroanilino)carbonyl]anilino}methyl)benzoyl]-2-hydroxy-beta-alanine](/img/structure/B1250143.png)